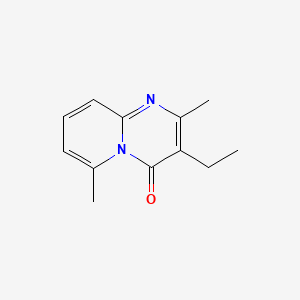
3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one
Vue d'ensemble
Description
CH 150 is a bio-active chemical.
Applications De Recherche Scientifique
Synthesis Methods
- A study by Nia et al. (2013) details a rapid one-pot synthesis method for pyrido[2,3-d]pyrimidine derivatives, which could be relevant for the synthesis of 3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one. This method uses Brønsted-acidic ionic liquid as a catalyst and offers advantages like solvent-free conditions, short reaction times, and easy work-up (Nia et al., 2013).
Antibacterial Activity
- Research by Narayana et al. (2009) on 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, which are structurally similar to 3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one, shows these compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria (Narayana et al., 2009).
Antiproliferative Activity
- A study by Mallesha et al. (2012) synthesized derivatives of pyrido[1,2-a]pyrimidin-4-one and evaluated their antiproliferative effect against human cancer cell lines. This indicates potential applications of 3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one in cancer research (Mallesha et al., 2012).
Crystal Structure Analysis
- Anthal et al. (2014) conducted crystal structure analysis of a compound closely related to 3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one. This type of study is crucial for understanding the molecular configuration and potential applications of such compounds (Anthal et al., 2014).
Insecticidal and Antibacterial Potential
- Research by Deohate et al. (2020) on pyrimidine linked pyrazole heterocyclics, which are structurally related to pyrido[1,2-a]pyrimidin-4-one, demonstrated insecticidal and antibacterial potential. This suggests similar compounds could have applications in pest control and antibacterial treatments (Deohate et al., 2020).
Propriétés
Numéro CAS |
70381-44-1 |
|---|---|
Nom du produit |
3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one |
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-4-10-9(3)13-11-7-5-6-8(2)14(11)12(10)15/h5-7H,4H2,1-3H3 |
Clé InChI |
RCSYPYSJSNRLSK-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C2C=CC=C(N2C1=O)C)C |
SMILES canonique |
CCC1=C(N=C2C=CC=C(N2C1=O)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
70381-39-4 (mono-hydrochloride) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one CH 150 CH 150, monohydrochloride CH-150 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

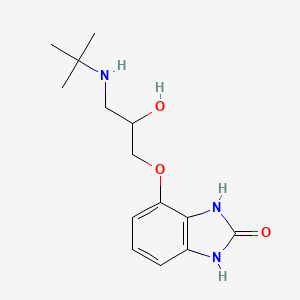
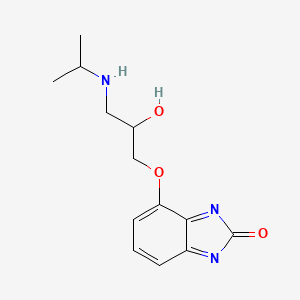
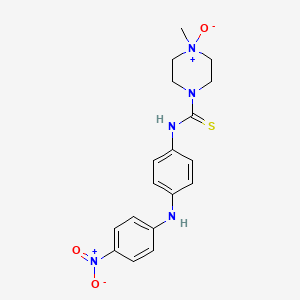
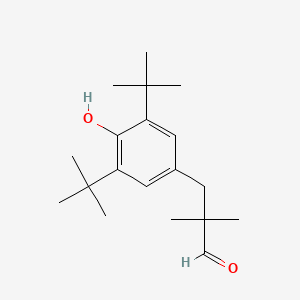
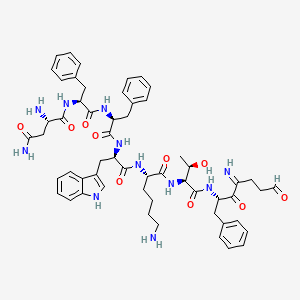
![Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668479.png)
![2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B1668485.png)
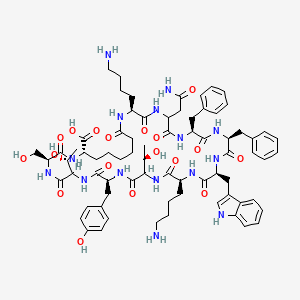
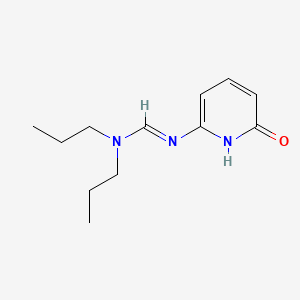
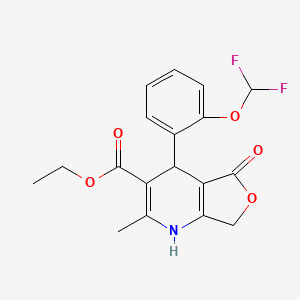
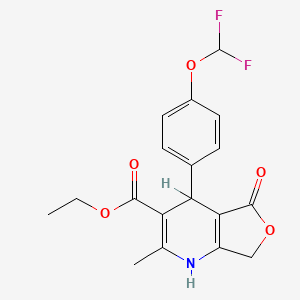
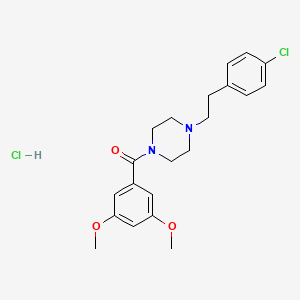
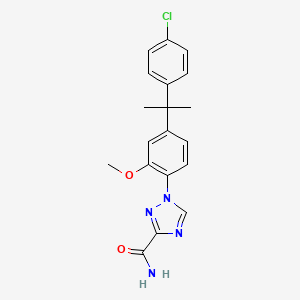
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-formamidoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668493.png)